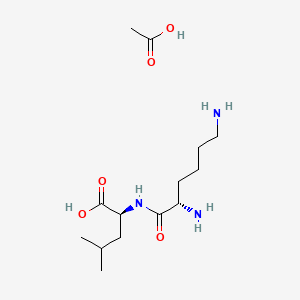
rac-反式-4-羟基格列本脲-13C,d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac trans-4-Hydroxy Glyburide-13C,d3: is a labeled derivative of rac-trans-4-hydroxy glyburide, an active metabolite of glyburide. Glyburide is a sulfonylurea class antidiabetic drug used to manage type 2 diabetes mellitus. The incorporation of carbon-13 and deuterium atoms into the molecule allows it to be distinguished from the unlabeled analyte using mass spectrometry .
科学研究应用
rac trans-4-Hydroxy Glyburide-13C,d3 is widely used in scientific research, particularly in the following areas:
Chemistry: Used as an internal standard for quantitative analysis by mass spectrometry.
Biology: Studied for its interactions with biological molecules and its metabolic pathways.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics in the management of diabetes.
Industry: Utilized in the development of new antidiabetic drugs and in quality control processes.
作用机制
Target of Action
The primary target of rac trans-4-Hydroxy Glyburide-13C,d3, an active metabolite of the sulfonylurea inhibitor glyburide , is the SUR1/Kir6.2 . This target plays a crucial role in regulating insulin secretion in pancreatic beta cells .
Mode of Action
rac trans-4-Hydroxy Glyburide-13C,d3 interacts with its target, SUR1/Kir6.2, by inhibiting glyburide binding to rat brain synaptosomes at the high and low affinity sites of SUR1/Kir6.2 . The IC50 values for these interactions are 0.95 and 100 nM, respectively .
Biochemical Pathways
The compound is formed from glyburide by the cytochrome P450 (CYP) isoforms CYP2C8 and CYP2C9 . These enzymes are part of the cytochrome P450 system, which plays a significant role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Result of Action
The inhibition of glyburide binding to SUR1/Kir6.2 by rac trans-4-Hydroxy Glyburide-13C,d3 can potentially affect the regulation of insulin secretion in pancreatic beta cells . This could have implications for the treatment of conditions like diabetes.
生化分析
Biochemical Properties
“rac trans-4-Hydroxy Glyburide-13C,d3” is an active metabolite of the SUR1/Kir6.2 sulfonylurea inhibitor glyburide . It is formed from glyburide by the cytochrome P450 (CYP) isoforms CYP2C8 and CYP2C9 . “rac trans-4-Hydroxy Glyburide-13C,d3” inhibits glyburide binding to rat brain synaptosomes at the high and low affinity sites of SUR1/Kir6.2 with IC 50 values of 0.95 and 100 nM, respectively .
Cellular Effects
The cellular effects of “rac trans-4-Hydroxy Glyburide-13C,d3” are primarily related to its role as a sulfonylurea inhibitor. It interacts with the SUR1/Kir6.2 complex in cells, influencing cell function by modulating the activity of this complex
Molecular Mechanism
The molecular mechanism of action of “rac trans-4-Hydroxy Glyburide-13C,d3” involves its binding to the SUR1/Kir6.2 complex in cells . This binding inhibits the activity of the complex, leading to changes in cell function
Metabolic Pathways
“rac trans-4-Hydroxy Glyburide-13C,d3” is involved in the metabolic pathways related to the metabolism of the antidiabetic drug glyburide . It is formed from glyburide by the action of the CYP2C8 and CYP2C9 isoforms of cytochrome P450 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac trans-4-Hydroxy Glyburide-13C,d3 involves the incorporation of isotopic labels into the glyburide moleculeThe reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopic labels without altering the chemical structure of the parent compound .
Industrial Production Methods: Industrial production of rac trans-4-Hydroxy Glyburide-13C,d3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and gas chromatography (GC) to verify the incorporation of isotopic labels and the purity of the final product .
化学反应分析
Types of Reactions: rac trans-4-Hydroxy Glyburide-13C,d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the glyburide structure can be reduced to form alcohols.
Substitution: The chlorine atom in the glyburide structure can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted glyburide derivatives
相似化合物的比较
rac-trans-4-hydroxy Glyburide: The unlabeled version of the compound.
Glyburide: The parent compound without the hydroxyl group.
Glibenclamide: Another name for glyburide, commonly used in Europe
Uniqueness: rac trans-4-Hydroxy Glyburide-13C,d3 is unique due to the incorporation of carbon-13 and deuterium atoms, which allows for its use as an internal standard in mass spectrometry. This isotopic labeling provides a distinct advantage in quantitative analysis, enabling precise measurement of the compound in complex biological matrices.
属性
CAS 编号 |
1217639-30-9 |
|---|---|
分子式 |
C23H28ClN3O6S |
分子量 |
514.013 |
IUPAC 名称 |
5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-(trideuteriomethoxy)benzamide |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30)/i1+1D3 |
InChI 键 |
IUWSGCQEWOOQDN-KQORAOOSSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O |
同义词 |
5-Chloro-N-[2-[4-[[[[(trans-4-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-(methoxy-13C,d3)benzamide; trans-1-[[p-[2-(5-Chloro-o-anisamido)ethyl]_x000B_phenyl]sulfonyl]-3-(4-hydroxycyclohexyl)urea-13C,d3; 4-trans-Hydroxycyclohexyl Glybur |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


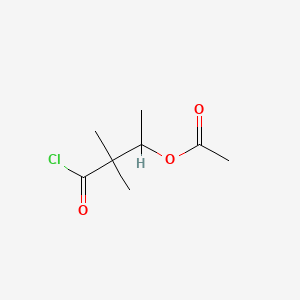
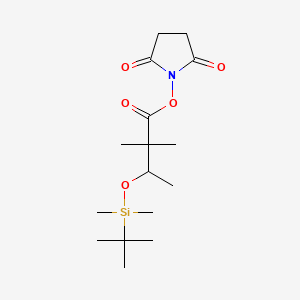
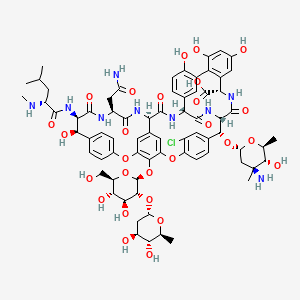
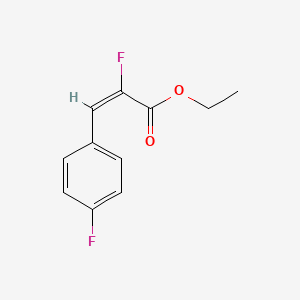
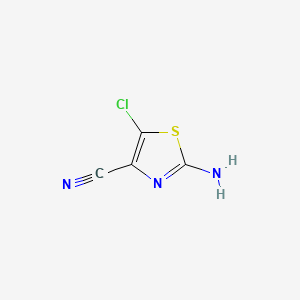
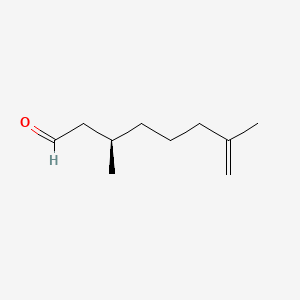
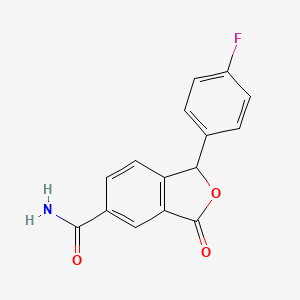
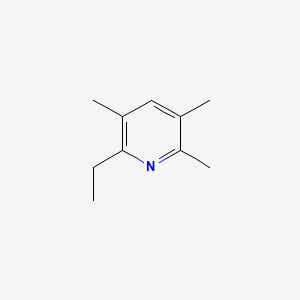
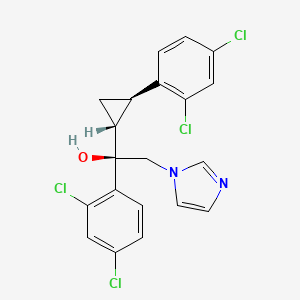
![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)
